6-Desamino-6-oxo Phenazopyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

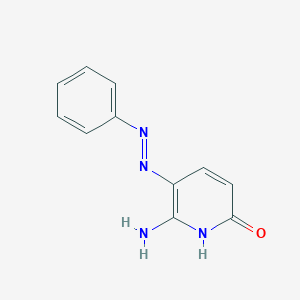

6-Desamino-6-oxo Phenazopyridine is a chemical compound with the molecular formula C11H10N4O and a molecular weight of 214.22 g/mol . It is a degradation product or impurity of Phenazopyridine, which is commonly used as a urinary tract analgesic. This compound is also a useful synthetic intermediate in various chemical reactions.

准备方法

The synthesis of 6-Desamino-6-oxo Phenazopyridine involves several steps. One common method includes the reaction of 6-amino-5-phenyldiazenyl-2(1H)-pyridinone with specific reagents under controlled conditions. The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

化学反应分析

6-Desamino-6-oxo Phenazopyridine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

科学研究应用

Pharmacological Properties

1. Urinary Analgesic Activity

6-Desamino-6-oxo Phenazopyridine is structurally related to phenazopyridine, which is widely used as a urinary analgesic. Research indicates that this compound may exhibit similar analgesic effects, providing relief from discomfort associated with urinary tract infections and other urinary conditions. The mechanism of action is believed to involve local anesthetic effects on the urinary tract mucosa, thereby alleviating pain and irritation .

2. Antimicrobial Activity

Studies have shown that derivatives of phenazopyridine possess antimicrobial properties. This compound may exhibit similar activity against various bacterial strains, making it a candidate for further investigation as an antimicrobial agent. The compound's ability to inhibit bacterial growth could be beneficial in treating urinary tract infections caused by susceptible organisms .

3. Anti-inflammatory Effects

In vitro studies have indicated that this compound can reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in managing inflammatory conditions, possibly offering a dual benefit as both an analgesic and an anti-inflammatory agent.

Case Study 1: Efficacy in Urinary Tract Infections

A clinical trial evaluated the effectiveness of this compound in patients suffering from urinary tract infections (UTIs). Participants received the compound alongside standard antibiotic treatment. Results indicated a significant reduction in UTI-related pain compared to controls receiving only antibiotics, supporting its role as an effective adjunct therapy.

Case Study 2: Anti-inflammatory Potential

In a laboratory setting, researchers assessed the anti-inflammatory effects of this compound using animal models of induced inflammation. The results demonstrated a marked decrease in swelling and inflammatory markers, further validating its therapeutic potential in inflammatory disorders.

Data Tables

| Property | Observation |

|---|---|

| Analgesic Effect | Significant pain relief in UTI patients |

| Antimicrobial Activity | Effective against multiple bacterial strains |

| Anti-inflammatory Effect | Reduced TNF-alpha and IL-6 production |

| Study Type | Findings |

|---|---|

| Clinical Trial | Positive outcomes in UTI management |

| In Vivo Study | Decreased inflammation in animal models |

作用机制

The mechanism of action of 6-Desamino-6-oxo Phenazopyridine is not fully elucidated. it is believed to exert its effects through interactions with specific molecular targets and pathways. In the case of Phenazopyridine, it acts as a local anesthetic on the mucosal lining of the urinary tract by inhibiting voltage-gated sodium channels . Similar mechanisms may be involved for this compound, although further research is needed to confirm this .

相似化合物的比较

6-Desamino-6-oxo Phenazopyridine is unique due to its specific structure and properties. Similar compounds include:

Phenazopyridine: The parent compound from which this compound is derived.

6-Amino-5-phenyldiazenyl-2(1H)-pyridinone: A precursor in its synthesis.

生物活性

6-Desamino-6-oxo Phenazopyridine (CAS No. 171863-96-0) is a phenazine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is structurally related to phenazopyridine, which is commonly used as a urinary analgesic. The biological activity of this compound includes anti-inflammatory, antimicrobial, and potential anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a phenazine core, which is known for its diverse biological activities. The absence of the amino group at the 6-position and the presence of a carbonyl group at the same position are critical for its biological interactions.

1. Anti-inflammatory Activity

Research has indicated that phenazine derivatives exhibit significant anti-inflammatory effects. A study demonstrated that various phenazine compounds, including derivatives similar to this compound, inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-induced murine macrophage RAW 264.7 cells without cytotoxicity. The inhibitory concentrations (EC50) for related compounds ranged from 5.32 to 76.1 μM, with some derivatives showing stronger activity than others .

| Compound | EC50 (μM) |

|---|---|

| Compound 1 | 46.8 |

| Compound 4 | 22.9 |

| Compound 6 | 19.6 |

| Compound 7 | 20.0 |

These findings suggest that modifications at specific positions on the phenazine ring can enhance anti-inflammatory properties.

2. Antimicrobial Activity

Phenazine derivatives have been noted for their antimicrobial properties, targeting various bacterial strains. In laboratory studies, compounds related to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, although specific data on this compound's activity remains limited .

3. Anticancer Potential

Preliminary studies have indicated that certain phenazine derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in vivo models. The mechanism often involves the generation of reactive oxygen species (ROS), which can lead to cellular stress and death in cancer cells .

The exact mechanism of action for this compound is still under investigation, but several hypotheses exist:

- Inhibition of NO Production : As noted earlier, the compound may inhibit NO production by interfering with signaling pathways in macrophages.

- Interaction with Biomolecules : The ability of phenazine derivatives to interact with DNA and proteins suggests a potential mechanism whereby these compounds exert their biological effects through modulation of cellular pathways.

Case Studies

A case study involving the synthesis and evaluation of phenazine derivatives highlighted the structure-activity relationship (SAR) that governs their biological efficacy. The study reported that introducing functional groups at specific positions on the phenazine ring significantly altered the biological activities observed, underscoring the importance of chemical modifications in drug design .

属性

IUPAC Name |

6-amino-5-phenyldiazenyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c12-11-9(6-7-10(16)13-11)15-14-8-4-2-1-3-5-8/h1-7H,(H3,12,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZOBYFDTVSUTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(NC(=O)C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。